molecular formula C16H22N2O2 B11163883 5-oxo-N-(pentan-3-yl)-1-phenylpyrrolidine-3-carboxamide

5-oxo-N-(pentan-3-yl)-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B11163883
M. Wt: 274.36 g/mol
InChI Key: CUMGLLVQTHSZFG-UHFFFAOYSA-N
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Description

5-oxo-N-(pentan-3-yl)-1-phenylpyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by its unique structure, which includes a pyrrolidine ring, a phenyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-N-(pentan-3-yl)-1-phenylpyrrolidine-3-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a substitution reaction using a phenyl halide and a suitable base.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has been investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 5-oxo-N-(pentan-3-yl)-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-oxo-N-(pentan-3-yl)-1-phenylpyrrolidine-3-carboxamide: A closely related compound with similar structural features.

    N-(pentan-3-yl)-1-phenylpyrrolidine-3-carboxamide: Lacks the oxo group, which may result in different chemical properties.

    5-oxo-N-(pentan-3-yl)-1-phenylpyrrolidine-2-carboxamide: The position of the carboxamide group is different, potentially affecting its reactivity.

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and structural features

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

5-oxo-N-pentan-3-yl-1-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C16H22N2O2/c1-3-13(4-2)17-16(20)12-10-15(19)18(11-12)14-8-6-5-7-9-14/h5-9,12-13H,3-4,10-11H2,1-2H3,(H,17,20)

InChI Key

CUMGLLVQTHSZFG-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC(=O)C1CC(=O)N(C1)C2=CC=CC=C2

Origin of Product

United States

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